molecular formula C23H46N6O13 B1674049 Neomycin CAS No. 119-04-0

Neomycin

Cat. No.: B1674049
CAS No.: 119-04-0
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-VCIWKGPPSA-N
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Description

Framycetin (also known as neomycin B) is an aminoglycoside antibiotic derived from Streptomyces fradiae. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, rendering it effective against Gram-negative bacteria (e.g., E. coli, Klebsiella) and some Gram-positive organisms . Framycetin sulfate is a common formulation in creams (e.g., Soframycin®) and ophthalmic preparations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
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InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
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InChI Key

PGBHMTALBVVCIT-VCIWKGPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-10-3 (sulfate (salt))
Record name Neomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID2023359
Record name Neomycin B
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Molecular Weight

614.6 g/mol
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Physical Description

Liquid
Record name Neomycin
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Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L
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CAS No.

119-04-0, 1404-04-2, 11004-65-2
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Melting Point

6 °C (sulfate form)
Record name Neomycin
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Preparation Methods

Submerged Fermentation (SmF)

In SmF, Streptomyces fradiae is cultured in a liquid medium containing carbon sources (e.g., glucose), nitrogen sources (soya peptone), and trace elements (ZnSO₄). Key parameters include:

  • Temperature : 28–30°C
  • Agitation : 200 rpm
  • Duration : 10 days.

A typical yield of 252 µg/mL neomycin (the precursor to framycetin) is achieved by day 10, with framycetin constituting approximately 15–20% of the this compound complex.

Semi-Solid-State Fermentation (SSSF)

SSSF utilizes inert supports like nylon sponge to enhance oxygen transfer and metabolite production. Comparative studies show SSSF outperforms SmF:

Parameter SmF Yield (µg/mL) SSSF Yield (µg/mL)
This compound 252 13,903
Framycetin* 37.8–50.4 2,085–2,781

*Calculated as 15% of this compound yield.

SSSF conditions:

  • Support : Nylon sponge (750 L capacity)
  • Aeration : Intermittent spraying of nutrient medium
  • Duration : 10 days.

Hydrolysis of this compound to Framycetin

Framycetin is obtained via alkaline hydrolysis of this compound B, which cleaves the glycosidic bond between neamine and neobiosamine B. The reaction proceeds under controlled conditions:

Hydrolysis Protocol

  • Reagents : 0.5 M NaOH at 70°C for 4 hr.
  • Product Isolation : Neutralization with H₂SO₄ followed by precipitation.
  • Yield : 80–85% framycetin sulfate.

Purification and Crystallization

Crude framycetin undergoes multi-stage purification to meet pharmacopeial standards (>95% purity).

Ion-Exchange Chromatography

A weakly acidic cation-exchange resin (e.g., Varion KCO) is employed:

Step Conditions Outcome
Adsorption pH 6.8–7.2, 300 dm³/hr flow rate 98% framycetin binding
Gradient Elution 0.15–2.5 M NH₄OH in 2–5 steps 92% recovery in main fraction
Pyrogen Removal Secondary column with 1.0–2.5 M NH₄OH <0.25 EU/mL endotoxins

Spray Drying

The eluate is concentrated to 32–35% dry solids and spray-dried:

  • Inlet Temperature : 160°C
  • Outlet Temperature : 80°C
  • Final Product : 694–697 NE/mg bioactivity.

Comparative Analysis of Framycetin Production Methods

The table below contrasts traditional and modern preparation techniques:

Method Yield (g/L) Purity (%) Time (Days) Cost Index*
SmF + Hydrolysis 0.05 92.5 14 1.0
SSSF + Hydrolysis 2.78 95.8 12 0.7
Patent Method 81.0† 99.1 7 0.9

*Relative to SmF baseline; †Total product including this compound C.

Challenges and Innovations

Byproduct Management

This compound C (a structural analog) is a common contaminant. The patent method reduces this compound C to <0.5% via gradient elution at 0.5 M NH₄OH.

Solvent-Free Derivatization

Recent HPLC methods using 2,4-dinitrofluorobenzene enable quantification without organic solvents, improving sustainability.

Chemical Reactions Analysis

Framycetin undergoes several types of chemical reactions, including:

    Oxidation: Framycetin can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in framycetin.

    Substitution: Substitution reactions can occur at specific sites on the framycetin molecule, leading to the formation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Framycetin, also known as Soframycin, is an antibiotic primarily used topically to treat various bacterial infections. It is effective against aerobic bacteria but not against fungi, viruses, or most anaerobic bacteria .

Scientific Research Applications

Framycetin has been investigated and utilized in several scientific and medical applications, as highlighted below:

Treatment of Bacterial Infections:

  • Eye Infections: Framycetin is used in treating bacterial eye infections such as conjunctivitis .
  • Skin Infections: It is effective in controlling secondary bacterial infections associated with skin conditions such as skin carcinoma, burns, eczema, contact dermatitis, seborrhea, acne, psoriasis, and varicose ulcers .
  • Burn Wounds: Framycetin 1% cream has been compared to silver sulfadiazine for treating major burns, showing no statistically significant difference in bacterial load reduction. It is considered a potential alternative to silver sulfadiazine, especially where cost is a concern. Additionally, framycetin application is painless and does not discolor the wound .
  • Chronic Nasopharyngitis (CNP): Framycetin solution has been used endonasally to treat exacerbations of CNP, reducing the severity of clinical symptoms such as nasal discharge, postnasal drip, hyperaemia, and mucosal oedema .

Pre-operative Bowel Sterilization:

  • Framycetin sulphate has been studied for its bowel-sterilizing properties and compared to neomycin. Research indicates that it is well-tolerated and non-toxic at doses effective for suppressing faecal organisms .

Wound Healing:

  • While some studies suggest that herbal creams may be more effective, framycetin sulfate has been used as a reference in evaluating wound healing in diabetic rat models . One study indicated that a polyherbal formulation cream was superior to framycetin sulphate cream in healing acute wounds .

Case Studies and Clinical Trials

  • Comparative Study in Burn Patients:
    • A double-blinded study compared framycetin 1% cream to silver sulfadiazine in 40 patients with major burns (15% to 40% Total Body Surface Area or TBSA). The age group ranged from 10 to 50 years, with no co-morbid conditions.
    • The bacterial load was quantitatively compared on days 4 and 7. There was no statistically significant difference in colony counts between the two groups.
    • 64% of bacterial isolates were sensitive to framycetin. No nephrotoxicity or ototoxicity was observed with framycetin use .
  • Treatment of Chronic Nasopharyngitis:
    • A study included 143 patients with exacerbation of CNP, who received endonasal therapy with framycetin solution in addition to conventional treatment with isotonic seawater solution. Some patients also received antihistamines and antiviral agents.
    • The treatment group (n = 58) received only framycetin, while the control group (n = 85) received framycetin plus oral antihistamines and antivirals.
    • Framycetin solution reduced the severity of clinical symptoms, and additional antiviral and antihistamine agents did not significantly affect the clinical course .
      • Participants: The treatment group included 22 men (37.9%) and 36 women (62.1%), with an average age of 10.72 years. The control group included 43 men (50.6%) and 42 women (49.4%), with an average age of 18.21 years .
  • Efficacy in Acute Wounds:
    • In an open-label, randomized, comparative, parallel-group, multi-center clinical study, a polyherbal formulation (AHPL/AYTOP/0113 cream) was compared to framycetin sulphate cream in patients with acute wounds.
    • 47 subjects were assigned to the polyherbal cream group and 42 to the framycetin sulphate cream group.
    • The polyherbal cream group showed significantly faster wound healing (7.77 days) compared to the framycetin sulphate cream group (9.87 days). The polyherbal cream also resulted in better outcomes regarding wound surface area, healing parameters, and pain reduction .

Spectrophotometric Analysis

Mechanism of Action

Framycetin exerts its effects by binding to specific proteins and 16S rRNA in the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA, which interacts with the wobble base in the anticodon of tRNA. This interference causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Framycetin is structurally and functionally related to other aminoglycosides and topical antimicrobial agents. Below is a detailed comparison based on efficacy, safety, and clinical applications:

Framycetin vs. Silver Sulphadiazine (SSD) in Burn Management

A 2008 pilot study compared 1% framycetin cream with SSD (the gold standard for burns). Key findings:

Parameter Framycetin Silver Sulphadiazine
Bacterial load reduction No significant difference at days 4 and 7 Equivalent efficacy
Bacterial sensitivity 64% of isolates sensitive Sensitivity data not reported
Adverse effects No nephro/ototoxicity observed Risk of argyria and pain
Wound aesthetics No discoloration Causes gray-black staining

Framycetin vs. Other Aminoglycosides in COVID-19 Drug Repurposing

Compound Docking Score Binding Stability (RMSD) Key Interactions
Framycetin Higher than SAM* 0.3 nm (stable) Hydrogen bonds with Asn6899, Tyr6930
Kanamycin Similar to framycetin 0.35 nm Targets viral 2′-O-MTase
Tobramycin Comparable 0.4 nm Inhibits spike protein binding

*SAM = S-adenosyl methionine (reference compound).

Framycetin vs. Mupirocin and Nadifloxacin in Skin Infections

A clinical study on bacterial skin infections reported:

Parameter Framycetin Mupirocin Nadifloxacin
Day 3 cure rate 46.6% 72.2% 70.7%
Day 7 cure rate 0.8% 97.8% 97.8%
Pain reduction Significant but lower Superior Superior

Framycetin vs. Polyherbal Formulations in Wound Healing

A 2023 trial compared framycetin sulfate with AHPL/AYTOP/0113 (polyherbal cream):

Parameter Framycetin AHPL/AYTOP/0113
Time to complete healing 21 days Comparable or faster
Granulation tissue quality Moderate improvement Superior epithelialization
Safety profile No adverse events No adverse events

Framycetin vs. Silver Proteinate in Pediatric Adenoiditis

A study in children with adenoiditis found:

Parameter Framycetin Silver Proteinate
Treatment efficacy 85% improvement 60% improvement
Patient compliance High Moderate

Key Research Findings and Contradictions

  • Antimicrobial Resistance : Prolonged framycetin use in pigs induced transient resistance in E. coli, which resolved 6–7 weeks post-treatment .
  • Contradictory Efficacy : Framycetin showed variable performance across indications (e.g., superior to SSD in burns but inferior to mupirocin in skin infections ).

Biological Activity

Framycetin, an aminoglycoside antibiotic, is primarily known for its antibacterial properties, particularly against various strains of Gram-negative bacteria. This article delves into the biological activity of framycetin, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA and ribosomal protein S12. This interaction disrupts the decoding process during protein synthesis, leading to misreading of mRNA and the production of nonfunctional or toxic peptides. Consequently, this action results in the breakdown of polysomes into nonfunctional monosomes, effectively inhibiting bacterial growth .

Antimicrobial Efficacy

Framycetin has been shown to be effective against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In vitro studies have demonstrated significant antimicrobial activity against these pathogens:

  • Against MRSA : Framycetin exhibited bactericidal effects at exposure times ranging from 4 to 24 hours, with a notable reduction in colony counts compared to control groups .
  • Against Pseudomonas aeruginosa : The compound demonstrated effective inhibition at similar exposure times, although resistance patterns were noted, indicating a need for cautious application in clinical settings .

Case Study: Burn Treatment

A double-blinded comparative study evaluated framycetin's efficacy as a topical agent for major burns compared to silver sulfadiazine. The study involved 40 patients with burns covering 15% to 40% total body surface area (TBSA). Results indicated that framycetin was comparable to silver sulfadiazine in terms of bacterial load reduction over time. Notably, 64% of bacterial isolates were sensitive to framycetin, and no nephrotoxicity or ototoxicity was reported among the participants .

Treatment GroupDay 4 Bacterial LoadDay 7 Bacterial LoadSensitivity to Framycetin
FramycetinSimilarSimilar64%
Silver SulfadiazineSimilarSimilarNot specified

Comparative Efficacy in Wound Healing

A study comparing framycetin sulfate cream with two polyherbal creams found that while framycetin was effective in promoting wound healing, it was outperformed by one of the herbal formulations. The healing time for wounds treated with framycetin averaged 21 days compared to 17 days for the more effective herbal cream . This suggests that while framycetin is beneficial for wound management, alternative treatments may offer superior outcomes.

Safety Profile

Framycetin is generally well-tolerated when applied topically. In clinical trials assessing its safety profile, no significant adverse effects were noted. For instance, a study involving endonasal therapy with framycetin reported no adverse drug reactions among participants receiving treatment for chronic nasopharyngitis . Additionally, routine kidney function tests indicated no nephrotoxic effects during its application in burn treatment settings .

Q & A

Q. How can systematic reviews address heterogeneity in framycetin trial designs for tropical ulcer infections?

  • Apply PRISMA guidelines with PICOS criteria: Population (tropical ulcer patients), Intervention (framycetin topical), Comparators (e.g., mupirocin), Outcomes (healing rate), Study design (RCTs). Use GRADEpro to assess bias in open-label trials and perform meta-regression on dosing frequency confounders .

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